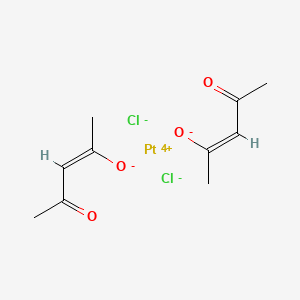
Dichlorobis(pentane-2,4-dionato-O,O')platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(pentane-2,4-dionato-O,O’)platinum is a metal-organic compound that features platinum as its central metal atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(pentane-2,4-dionato-O,O’)platinum typically involves the reaction of platinum(II) chloride with pentane-2,4-dione (acetylacetone) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as ethanol or acetone .
Industrial Production Methods
While specific industrial production methods for Dichlorobis(pentane-2,4-dionato-O,O’)platinum are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis(pentane-2,4-dionato-O,O’)platinum undergoes various types of chemical reactions, including:
Substitution Reactions: Where ligands in the coordination sphere of platinum are replaced by other ligands.
Oxidation-Reduction Reactions: Involving changes in the oxidation state of the platinum center.
Common Reagents and Conditions
Common reagents used in these reactions include halides, phosphines, and other ligands that can coordinate to the platinum center. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of platinum complexes with different ligands .
Applications De Recherche Scientifique
Dichlorobis(pentane-2,4-dionato-O,O’)platinum has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other platinum complexes.
Biology: Investigated for its potential use in biological systems, including as an anticancer agent.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer.
Industry: Utilized in catalysis and other industrial processes.
Mécanisme D'action
The mechanism of action of Dichlorobis(pentane-2,4-dionato-O,O’)platinum involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites in these molecules, leading to changes in their structure and function. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death by disrupting DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichlorobis(pentane-2,4-dionato-O,O’)rhenium
- Dichlorobis(pentane-2,4-dionato-O,O’)titanium
Uniqueness
Dichlorobis(pentane-2,4-dionato-O,O’)platinum is unique due to its specific coordination environment and the chemical properties imparted by the platinum center.
Propriétés
Numéro CAS |
68958-84-9 |
|---|---|
Formule moléculaire |
C10H14Cl2O4Pt |
Poids moléculaire |
464.2 g/mol |
Nom IUPAC |
(Z)-4-oxopent-2-en-2-olate;platinum(4+);dichloride |
InChI |
InChI=1S/2C5H8O2.2ClH.Pt/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4/b2*4-3-;;; |
Clé InChI |
VURYKVNSKGLIAG-VGKOASNMSA-J |
SMILES isomérique |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Cl-].[Pt+4] |
SMILES canonique |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Cl-].[Pt+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)
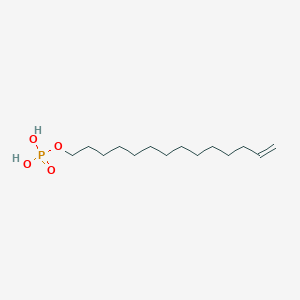
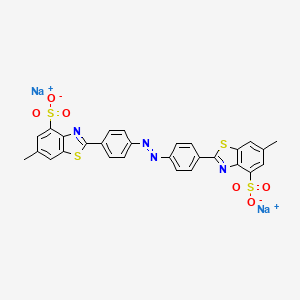
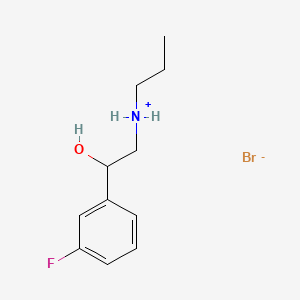
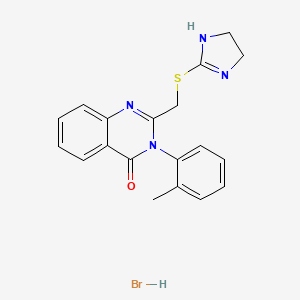
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)
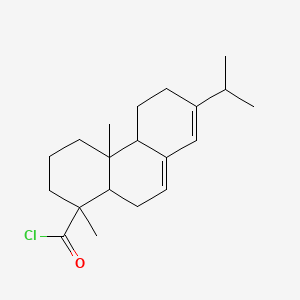

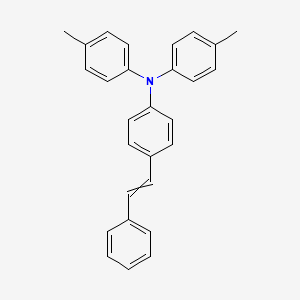

![2-Cyclohexyl-3-hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylpropan-1-one](/img/structure/B13769527.png)
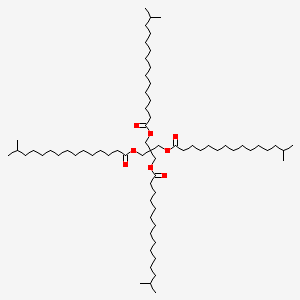

![3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid](/img/structure/B13769543.png)
